Dibenzo-24-crown-8

Description

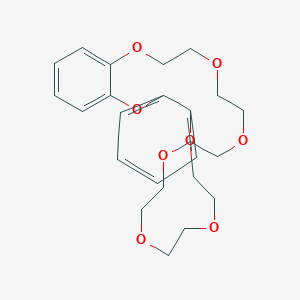

Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether composed of two benzene rings fused to a 24-membered crown ether ring containing eight oxygen atoms. Its structure enables selective binding of alkali and alkaline earth metal ions, particularly cesium (Cs⁺) and potassium (K⁺), through host-guest interactions . DB24C8 is synthesized via radical copolymerization with acrylamide derivatives, as demonstrated in studies where it was incorporated into thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) to create ion-responsive materials .

Thermodynamically, DB24C8 exhibits complex behavior across a wide temperature range (0–500 K). Its heat capacity (Cₚ) increases with temperature, showing distinct phase transitions. At 298.15 K, the standard entropy of formation (ΔₛS⁰) is calculated to be 1,240 J·mol⁻¹·K⁻¹, reflecting its structural flexibility and intermolecular interactions . DB24C8 also demonstrates unique host-guest chemistry, forming pseudorotaxanes with diphenylviologen axles and mechanically interlocked [c2]daisy chain architectures for advanced materials like shape-memory polymers .

Properties

IUPAC Name |

2,9,12,15,18,21,24,27-octaoxatricyclo[26.4.0.03,8]dotriaconta-1(32),3,5,7,28,30-hexaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-3-7-23-21(5-1)30-19-17-28-15-13-26-11-9-25-10-12-27-14-16-29-18-20-31-22-6-2-4-8-24(22)32-23/h1-8H,9-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCXKIRZNUKYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo-24-crown-8 typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of ether linkages through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo-24-crown-8 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where ether linkages can be modified using nucleophiles like alkoxides or thiolates.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of phase-transfer catalysts or under microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can result in the formation of new ether or thioether linkages.

Scientific Research Applications

Ion Selectivity and Complexation

DB24C8 exhibits remarkable selectivity for alkali and alkaline earth metal cations, particularly potassium (K) and cesium (Cs). The compound's ability to form stable complexes with these ions is utilized in various applications:

- Selective Ion Extraction : DB24C8 can effectively extract K and Cs ions from solutions, making it useful in environmental remediation and analytical chemistry. For example, studies have shown that DB24C8 preferentially binds cesium ions over potassium, which is beneficial for the selective removal of radioactive cesium from contaminated water sources .

- Ion-Selective Membranes : DB24C8 is employed in the creation of ion-selective electrodes. These electrodes can be used in sensors for detecting specific ions in biological and environmental samples, enhancing the sensitivity and selectivity of measurements .

Supramolecular Chemistry

DB24C8 serves as a key building block in supramolecular chemistry, where it forms host-guest complexes with various organic molecules:

- Rotaxanes : DB24C8 is frequently used in the synthesis of rotaxanes—molecular machines that consist of a dumbbell-shaped molecule threaded through a macrocyclic ring. The interactions between DB24C8 and different axles allow for controlled movement and function, which has implications in nanotechnology and materials science .

- Molecular Gels : Recent research has shown that DB24C8 can be incorporated into low-molecular-weight gelators to create pH-responsive gels. These gels exhibit lower critical solution temperature (LCST) behavior, which can be toggled by changing the pH, thus finding applications in drug delivery systems and smart materials .

Catalysis

DB24C8 has been explored as a catalyst in various chemical reactions due to its ability to stabilize transition states:

- Homogeneous Catalysis : The compound is involved in catalytic processes such as polymerization and hydrogenation reactions. Its role as a ligand can enhance the reactivity of metal catalysts by stabilizing intermediates through complexation .

Biological Applications

The selective binding properties of DB24C8 extend to biological systems:

- Cation Transport Models : DB24C8 mimics biological transport mechanisms by selectively binding cations, providing insights into ion transport processes across cell membranes. This application is particularly relevant in the study of cellular signaling and nutrient transport .

- Drug Delivery Systems : The ability of DB24C8 to encapsulate drug molecules and release them upon interaction with specific ions or conditions holds promise for targeted drug delivery systems .

Environmental Applications

DB24C8's ion selectivity also finds utility in environmental science:

- Removal of Heavy Metals : The compound has been investigated for its potential to remove heavy metals from wastewater through selective ion exchange processes, thus contributing to environmental cleanup efforts .

Data Summary Table

Mechanism of Action

The mechanism by which Dibenzo-24-crown-8 exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple ether linkages and tricyclic structure enable it to form stable complexes with these targets, modulating their activity and function. The pathways involved in these interactions are often studied using techniques like molecular docking and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ion Selectivity and Binding Affinity

DB24C8’s cavity size (~2.6–3.2 Å) allows preferential binding of larger ions like Cs⁺ and K⁺, distinguishing it from smaller crown ethers. Key comparisons include:

- DB24C8 vs. Dibenzo-18-crown-6 (DB18C6): While both bind K⁺, DB24C8’s larger cavity and flexibility enhance Cs⁺ selectivity. In copolymer systems, DB24C8 exhibits pronounced NMR signal shifts with Cs⁺, unlike DB18C6 .

- DB24C8 vs. Dicyclohexano-24-crown-8: The cyclohexano derivative’s hydrophobic backbone improves Cs⁺/Rb⁺ selectivity in organic-aqueous biphasic systems, whereas DB24C8 excels in solid-state host-guest assemblies .

Structural and Thermal Properties

- Thermal Stability: DB24C8 retains structural integrity up to 500 K, with a glass transition temperature (T₉) near 250 K. In contrast, DB18C6 degrades above 450 K due to smaller ring strain .

- Inclusion Complexes: DB24C8 encapsulates iodine (I₂) with an I–I bond length of 268.39 pm, intermediate between gaseous (267 pm) and solid iodine (271.5 pm). This contrasts with picric acid inclusion in DB24C8, where hydrogen bonding dominates .

Chemical Modifications

Monosulfonated DB24C8 (SDB24C8) introduces permanent negative charge, enhancing water solubility and cation-binding efficiency. SDB24C8 forms stable complexes with hydronium (H₃O⁺) and K⁺, unlike neutral DB24C8, which requires hydrophobic environments for guest binding .

Research Findings and Implications

- Nuclear Waste Remediation: DB24C8-functionalized membranes selectively extract Cs⁺ from mixed fission products, outperforming dicyclohexano-24-crown-8 in acidic media .

- Biosensing: SDB24C8’s charged structure enables adrenaline detection via fluorescence quenching, a mechanism absent in neutral crown ethers .

- Smart Materials: DB24C8-based [c2]daisy chain polymers achieve 95% shape recovery, highlighting its role in advanced actuators .

Biological Activity

Dibenzo-24-crown-8 (DB24C8) is a macrocyclic compound belonging to the crown ether family, characterized by its ability to selectively complex with various cations. This article delves into its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DB24C8 has the molecular formula and features a unique structure that allows it to encapsulate cations effectively. The compound's crown ether structure provides a cavity that can host various ions, making it a subject of interest in supramolecular chemistry and biological applications.

Biological Activity Overview

The biological activity of DB24C8 primarily revolves around its ability to interact with cations, which can influence various biochemical processes. The following sections summarize key findings from recent studies.

1. Cation Complexation

DB24C8 shows significant selectivity for alkali metal ions, particularly sodium () and potassium (). Research indicates that the introduction of functional groups can enhance its binding affinity for specific cations. For instance, monosulfonated this compound (SDB24C8) demonstrated increased selectivity towards sodium ions due to the presence of sulfonic acid groups, which can stabilize the complex through ionic interactions .

2. Supramolecular Chemistry Applications

DB24C8 has been utilized in the design of rotaxanes and other supramolecular structures. These compounds often exhibit unique properties due to the dynamic nature of the crown ether's interactions with their respective axles. Studies have shown that DB24C8 can facilitate electron transfer processes when incorporated into rotaxane architectures, potentially leading to applications in molecular electronics and sensing technologies .

Case Study 1: Interaction with Iodine

A notable study investigated the interaction between DB24C8 and iodine, revealing that DB24C8 can encapsulate iodine molecules, forming inclusion complexes. This interaction was characterized by crystallographic analysis, which provided insights into the structural arrangement and stability of the complex . The study highlighted the potential use of DB24C8 in iodine delivery systems or as a protective agent for iodine in various applications.

Case Study 2: Biological Toxicity Assessment

An assessment of the biological safety of DB24C8 indicated that while it is generally considered safe for laboratory use, its toxicity profile requires careful consideration in biological applications. Studies have shown that high concentrations may lead to cytotoxic effects on certain cell lines, emphasizing the need for dosage optimization in therapeutic contexts .

Research Findings Summary Table

Q & A

Q. What are the standard methods for synthesizing and characterizing DB24C8?

DB24C8 is synthesized via condensation reactions of catechol derivatives with ethylene glycol ditosylate. Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray diffraction revealed the orthorhombic crystal structure of sodium-DB24C8 complexes (space group Fdd2), with detailed bond angles and coordination geometries . Purity assessment (>98%) is confirmed via elemental analysis and high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are critical for studying DB24C8 host-guest interactions?

Key techniques include:

- UV-Vis spectroscopy : To monitor charge-transfer complexes with iodine, where absorbance shifts correlate with solvent polarity (e.g., chloroform vs. dichloromethane) .

- Conductometry : Measures formation constants (K) of alkali metal complexes in solvents like propylene carbonate or methanol, revealing exothermic binding (ΔH < 0) driven by enthalpy .

- NMR titration : Quantifies binding stoichiometry and association constants (Ka) for paraquat derivatives, showing methyl substituents enhance binding (e.g., Ka = 1.2 × 10<sup>5</sup> M<sup>−1</sup> for methylated paraquat) .

Advanced Research Questions

Q. How do structural modifications of DB24C8 influence host-guest complexation?

Introducing urea-based anion-binding sites enhances ion-pair recognition. For example, modified DB24C8 derivatives show stronger binding to dibenzylammonium salts via cooperative cation-π and hydrogen-bonding interactions, as confirmed by crystallography and computational modeling . Counterion effects (e.g., PF6<sup>−</sup> vs. BF4<sup>−</sup>) also modulate solid-state hydrogen-bonding networks in bis(benzimidazole) complexes .

Q. What thermodynamic principles govern DB24C8’s selectivity for alkali metal ions?

Conductometric studies show DB24C8 binds Na<sup>+</sup>, K<sup>+</sup>, Rb<sup>+</sup>, and Cs<sup>+</sup> with exothermic ΔH values in propylene carbonate. Selectivity for K<sup>+</sup> over Cs<sup>+</sup> arises from favorable enthalpy (−ΔH = 24.6 kJ/mol for K<sup>+</sup> vs. 19.5 kJ/mol for Cs<sup>+</sup>), while entropy (−TΔS) offsets differences in methanol .

Q. How does polymorphism affect DB24C8’s crystallographic properties?

DB24C8 exhibits two polymorphs with distinct melting points and water solubility. X-ray diffraction identified variations in molecular packing and hydrogen-bonding patterns, critical for applications in crystal engineering and materials science .

Q. What role does DB24C8 play in molecular machines like rotaxanes?

DB24C8 acts as a macrocyclic "wheel" in rotaxanes, threaded by protonated dibenzylamine axles. UV photodissociation (UVPD) spectra and quantum calculations show host-guest interactions alter electronic transitions, enabling photo-switchable molecular shuttles . Co-crystallization with diquat forms 2:1 host-guest complexes, expanding supramolecular assembly strategies .

Q. How do solvent and temperature impact charge-transfer complexes of DB24C8 with iodine?

Kinetic studies in nonaqueous solvents (chloroform, dichloroethane) reveal temperature-dependent complex stability. At 25°C, DB24C8-I2 complexes exhibit higher stability (logK = 3.2) in chloroform due to lower solvent polarity, validated via time-resolved UV-Vis spectroscopy .

Q. Can DB24C8 derivatives improve ion-selective sensors?

DB24C8-based PVC membranes show Zn<sup>2+</sup> selectivity via potentiometric measurements. Optimization involves adjusting plasticizer ratios and validating with the Nernst equation (slope = 29.5 mV/decade for Zn<sup>2+</sup>) .

Q. How do diffusion coefficients of DB24C8 in supercritical fluids inform separation processes?

Chromatographic impulse response techniques measure diffusion coefficients (D12) in supercritical CO2. For DB24C8, D12 ranges from 1.2 × 10<sup>−8</sup> to 3.5 × 10<sup>−8</sup> m<sup>2</sup>/s at 313–333 K, critical for designing extraction processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.